4-(3-Methoxyphenyl)-2-piperazin-1-yl-6-(trifluoromethyl)pyrimidine dihydrochloride
Description
4-(3-Methoxyphenyl)-2-piperazin-1-yl-6-(trifluoromethyl)pyrimidine dihydrochloride is a pyrimidine derivative featuring a trifluoromethyl group at position 6, a piperazine moiety at position 2, and a 3-methoxyphenyl substituent at position 4. The dihydrochloride salt enhances solubility and crystallinity, making it suitable for pharmaceutical development and crystallographic studies . Its structural framework is shared with several analogs, which differ primarily in the substituents on the phenyl ring and their positions. These variations influence physicochemical properties, binding affinity, and metabolic stability, as discussed below.
Properties
IUPAC Name |
4-(3-methoxyphenyl)-2-piperazin-1-yl-6-(trifluoromethyl)pyrimidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O.2ClH/c1-24-12-4-2-3-11(9-12)13-10-14(16(17,18)19)22-15(21-13)23-7-5-20-6-8-23;;/h2-4,9-10,20H,5-8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXFWIVIXPVIET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NC(=N2)N3CCNCC3)C(F)(F)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(3-Methoxyphenyl)-2-piperazin-1-yl-6-(trifluoromethyl)pyrimidine dihydrochloride, also known by its CAS number 1431970-11-4, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C23H23F3N4O2 |
| Molar Mass | 444.45 g/mol |
| CAS Number | 1431970-11-4 |
Biological Activity Overview
The biological activity of this compound is primarily linked to its structural features, particularly the piperazine and pyrimidine moieties. These structures are known for their diverse pharmacological effects, including:
- Anticancer Activity : Compounds with similar structures have shown promise in inhibiting various cancer cell lines.
- Antibacterial Properties : The compound may exhibit antibacterial activity against several pathogenic strains.
- Enzyme Inhibition : Potential inhibition of enzymes such as acetylcholinesterase (AChE) and urease has been noted.
- Anticancer Activity : The compound has been studied for its ability to induce apoptosis in cancer cells. For instance, derivatives of similar piperazine compounds have demonstrated cytotoxic effects against human cervical and colon adenocarcinoma cell lines .
- Antibacterial Action : Preliminary studies indicate that compounds with trifluoromethyl groups can enhance antibacterial efficacy by disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
- Enzyme Inhibition : The inhibition of AChE is particularly relevant in the context of neurodegenerative diseases like Alzheimer's. Compounds that inhibit this enzyme can potentially improve cognitive function by increasing acetylcholine levels in the brain .
Case Studies
Several studies have explored the biological activity of related compounds:
- Case Study 1 : A study on piperazine derivatives revealed significant anticancer activity against various tumor cell lines, with IC50 values indicating potent cytotoxicity .
- Case Study 2 : Research into similar pyrimidine derivatives highlighted their effectiveness as urease inhibitors, demonstrating potential applications in treating conditions like kidney stones .
Pharmacological Studies
Pharmacological evaluations have shown that compounds similar to this compound possess a range of activities:
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity:
Recent studies have highlighted the anticancer potential of trifluoromethyl pyrimidine derivatives, including 4-(3-Methoxyphenyl)-2-piperazin-1-yl-6-(trifluoromethyl)pyrimidine dihydrochloride. Research indicates that these compounds exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown activity against prostate cancer (PC3), leukemia (K562), cervical cancer (Hela), and lung cancer (A549) cells at concentrations as low as 5 µg/ml, although their efficacy is noted to be lower than that of established chemotherapeutics like doxorubicin .
2. Antimicrobial Properties:
The compound has also been evaluated for its antimicrobial activity. Studies have demonstrated that certain derivatives possess significant antifungal and antibacterial properties, making them candidates for further development as antimicrobial agents. The structure–activity relationship (SAR) analyses suggest that modifications to the piperazine or pyrimidine moieties can enhance these activities .
Biological Assays
1. Synthesis and Characterization:
The synthesis of this compound typically involves multi-step organic reactions, which can yield derivatives with varied biological activities. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
2. In Vivo Studies:
In vivo studies assessing the pharmacokinetics and toxicity profiles of these compounds are crucial for understanding their therapeutic potential. Initial findings suggest favorable profiles; however, comprehensive studies are required to establish safety and efficacy in clinical settings .
Potential Applications
1. Drug Development:
Given its promising bioactivity, there is significant interest in developing this compound into a pharmaceutical agent targeting cancer and infectious diseases. The unique trifluoromethyl group enhances lipophilicity, potentially improving bioavailability compared to other similar compounds .
2. Agricultural Applications:
The antifungal properties of this compound may also extend its use in agricultural settings as a fungicide or insecticide, contributing to crop protection strategies against fungal pathogens .
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The table below summarizes key structural and molecular differences between the target compound and its analogs:
¹ Assumes dihydrochloride salt of the base compound (C₁₃H₁₃F₃N₄O + 2HCl). ² Calculated based on formula C₁₅H₁₇Cl₂F₃N₄O (exact weight may vary by isotopic composition).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
